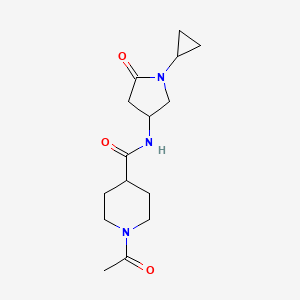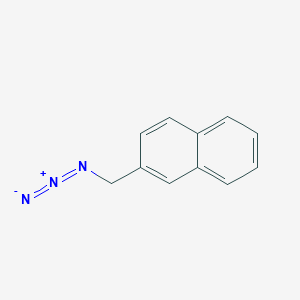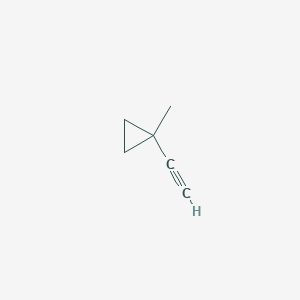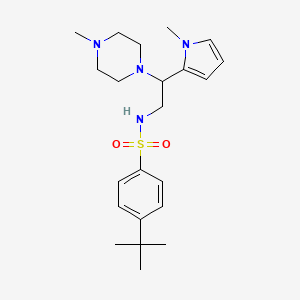
(5-Chloro-2-méthoxyphényl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research. Its unique structural properties and the presence of multiple functional groups make it a versatile subject for studies in chemistry, biology, and medicine.
Applications De Recherche Scientifique
(5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is applied in:
Chemistry: : As a precursor in organic synthesis and for studying reaction mechanisms.
Biology: : Investigated for its potential interaction with biological macromolecules.
Medicine: : Potential therapeutic agent due to its structural features that may mimic or inhibit biological pathways.
Industry: : Used in material science for developing new polymers or as a part of chemical sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of (5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves several steps, typically starting from commercially available precursors. The process may include:
Formation of the 5-chloro-2-methoxyphenyl intermediate.
Coupling with pyridazin-3-yl via amination.
Piperazine ring formation.
Industrial Production Methods Large-scale synthesis can leverage continuous flow reactors to optimize reaction conditions and improve yield. This method ensures a consistent supply while maintaining high purity standards necessary for research and potential pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes The compound is known to undergo:
Oxidation: : It reacts with oxidizing agents, potentially altering the methoxy or piperazine moieties.
Reduction: : Hydrogenation can reduce specific double bonds within the pyridazin-3-yl group.
Substitution: : The chloro group is a common target for nucleophilic substitution, leading to various derivatives.
Common Reagents and Conditions Common reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines and alcohols. Conditions vary but often require controlled temperatures and inert atmospheres.
Major Products Formed Major products from these reactions include various functionalized derivatives that can be studied for enhanced biological activity or improved pharmacokinetics.
Mécanisme D'action
The mechanism of action is multifaceted:
Molecular Targets and Pathways: : It may interact with enzymes or receptors involved in signaling pathways, altering their activity. The compound’s unique structure allows it to bind with high specificity and potency, potentially inhibiting or modulating key biological processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
(5-Chloro-2-methoxyphenyl)pyridazin-3-yl-methanone: : Lacks the piperazine group, making it less versatile in biological applications.
(5-Chloro-2-methoxyphenyl)piperazine: : Does not contain the pyridazinyl group, limiting its interaction with certain biological targets.
The uniqueness of (5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone lies in its combined structural features, providing a wide range of applications and interactions.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-30-18-5-4-15(22)13-17(18)21(29)28-11-9-27(10-12-28)20-7-6-19(25-26-20)24-16-3-2-8-23-14-16/h2-8,13-14H,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXAADACLLBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2524062.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)
![N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2524065.png)


![N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524071.png)
![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide](/img/structure/B2524073.png)
![Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate](/img/structure/B2524074.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)
![5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2524081.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)

